molecular formula C80H128O14 B1260265 Thermobiszeaxanthin-13-15

Thermobiszeaxanthin-13-15

Cat. No.: B1260265
M. Wt: 1313.9 g/mol
InChI Key: NNYPEIWREFPFHY-GFVHTRIJSA-N
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Description

Thermobiszeaxanthin-13-15 (TBZ-13-15) is a carotenoid derivative characterized by its unique glycosylated structure. According to the Carotenoid Database (2015), TBZ-13-15 is classified under entry CA00392 and has the molecular formula: (3R,3'R), beta,beta, 3-b-Glc-6-O-13-methyltetradecanoyl, 3'-b-Glc-6-O-11-methyldodecanoyl . This compound features two glucose (Glc) units esterified with branched acyl chains: a 13-methyltetradecanoyl group at the 3-position and an 11-methyldodecanoyl group at the 3'-position. These structural elements distinguish it from closely related analogs, as discussed below.

Properties

Molecular Formula

C80H128O14

Molecular Weight

1313.9 g/mol

IUPAC Name

[(2R,3S,4S,5R)-3,4,5-trihydroxy-6-[(1R)-3,5,5-trimethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-[(4R)-2,6,6-trimethyl-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(11-methyldodecanoyloxymethyl)oxan-2-yl]oxycyclohexen-1-yl]octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-3-en-1-yl]oxyoxan-2-yl]methyl 13-methyltetradecanoate

InChI

InChI=1S/C80H128O14/c1-55(2)35-27-23-19-16-15-17-21-25-29-43-69(81)89-53-67-71(83)73(85)75(87)77(93-67)91-63-49-61(9)65(79(11,12)51-63)47-45-59(7)41-33-39-57(5)37-31-32-38-58(6)40-34-42-60(8)46-48-66-62(10)50-64(52-80(66,13)14)92-78-76(88)74(86)72(84)68(94-78)54-90-70(82)44-30-26-22-18-20-24-28-36-56(3)4/h31-34,37-42,45-48,55-56,63-64,67-68,71-78,83-88H,15-30,35-36,43-44,49-54H2,1-14H3/b32-31+,39-33+,40-34+,47-45+,48-46+,57-37+,58-38+,59-41+,60-42+/t63-,64-,67-,68-,71-,72-,73+,74+,75-,76-,77?,78?/m1/s1

InChI Key

NNYPEIWREFPFHY-GFVHTRIJSA-N

Isomeric SMILES

CC1=C(C(C[C@@H](C1)OC2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)CCCCCCCCCCCC(C)C)O)O)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C3=C(C[C@H](CC3(C)C)OC4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CCCCCCCCCC(C)C)O)O)O)C)/C)/C

Canonical SMILES

CC1=C(C(CC(C1)OC2C(C(C(C(O2)COC(=O)CCCCCCCCCCCC(C)C)O)O)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC3=C(CC(CC3(C)C)OC4C(C(C(C(O4)COC(=O)CCCCCCCCCC(C)C)O)O)O)C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Thermobiszeaxanthin-13-13 (CA00391)

  • Structure: (3R,3'R), beta,beta, 3-b-Glc-6-O-11-methyldodecanoyl, 3'-b-Glc-6-O-11-methyldodecanoyl .
  • Key Differences: Both glucose units are esterified with 11-methyldodecanoyl groups. The shorter acyl chains (C12 with a methyl branch at C11) likely reduce hydrophobicity compared to TBZ-13-13.

Thermobiszeaxanthin-15-15 (CA00393)

  • Structure: (3R,3'R), beta,beta, 3-b-Glc-6-O-13-methyltetradecanoyl, 3'-b-Glc-6-O-13-methyltetradecanoyl .
  • Key Differences: Both glucose units carry 13-methyltetradecanoyl groups (C14 with a methyl branch at C13). This symmetry and longer acyl chains may enhance membrane affinity or thermal stability relative to TBZ-13-14.

Structural and Functional Implications

The table below summarizes critical differences among these compounds:

Compound ID Acyl Chain at 3-Position Acyl Chain at 3'-Position Chain Length Asymmetry
CA00391 (TBZ-13-13) 11-methyldodecanoyl (C12) 11-methyldodecanoyl (C12) Symmetric
CA00392 (TBZ-13-15) 13-methyltetradecanoyl (C14) 11-methyldodecanoyl (C12) Asymmetric
CA00393 (TBZ-15-15) 13-methyltetradecanoyl (C14) 13-methyltetradecanoyl (C14) Symmetric

Key Observations :

Chain Length and Branching :

  • TBZ-13-15’s asymmetric acyl chains (C14 and C12) may confer intermediate physicochemical properties between its symmetric analogs. For example, solubility in lipid bilayers could differ due to variations in hydrophobic volume.
  • Methylation at C11 (TBZ-13-13) vs. C13 (TBZ-13-15 and TBZ-15-15) may influence steric interactions in biological systems.

Asymmetry in TBZ-13-15 might enable unique molecular interactions, such as selective binding to proteins or membranes, compared to symmetric analogs.

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